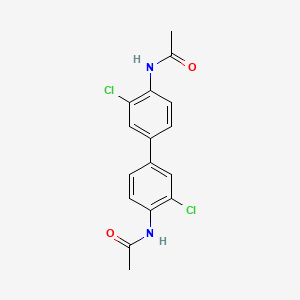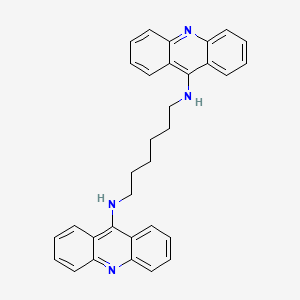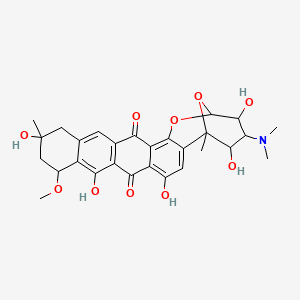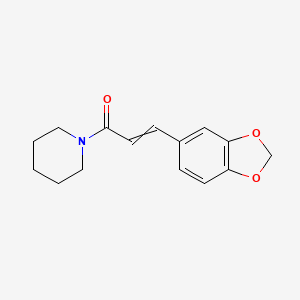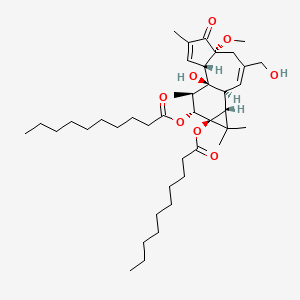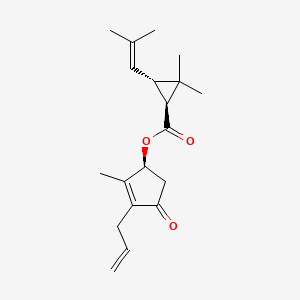
(-)-trans-(S)-allethrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-trans-(S)-allethrin is a (-)-trans-allethrin. It is an enantiomer of a (+)-trans-(R)-allethrin.
科学的研究の応用
Allethrin in Environmental Monitoring :
- A study by Ramesh and Vijayalakshmi (2002) examined the residual deposition and dissipation of D-trans-allethrin from mosquito repellent coils in a room over a 30-day period. The study provided significant insights into the environmental impact of long-term exposure to allethrin-based products (Ramesh & Vijayalakshmi, 2002).
Biodegradation and Environmental Remediation :
- Research by Paingankar, Jain, and Deobagkar (2005) identified a bacterial strain capable of degrading allethrin, which is significant for environmental remediation efforts (Paingankar, Jain, & Deobagkar, 2005).
- Bhatt et al. (2020) studied the degradation of allethrin by Sphingomonas trueperi strain CW3, providing valuable information on microbial methods for mitigating environmental allethrin contamination (Bhatt et al., 2020).
Toxicological Studies :
- A study by Srivastava et al. (2012) explored allethrin-induced genotoxicity and oxidative stress in Swiss albino mice, contributing to the understanding of its toxicological profile (Srivastava et al., 2012).
Electrochemical Analysis :
- Research by Sreedhar, Thriveni, and Kumar (2004) conducted electrochemical investigations of allethrin, which are crucial for understanding its chemical properties and interactions (Sreedhar, Thriveni, & Kumar, 2004).
Effects on Human Health :
- A study by Ashari et al. (2018) examined the effects of allethrin exposure on spermatozoa quality in rats, offering insights into its potential reproductive health implications (Ashari et al., 2018).
特性
製品名 |
(-)-trans-(S)-allethrin |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1 |
InChIキー |
ZCVAOQKBXKSDMS-BHYGNILZSA-N |
異性体SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
正規SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



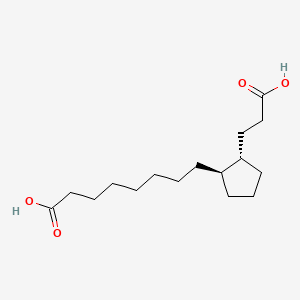
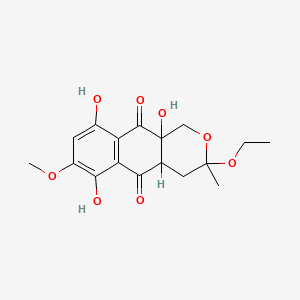
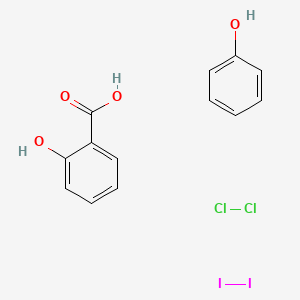
![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
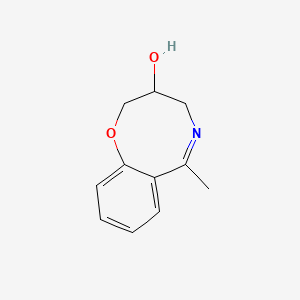
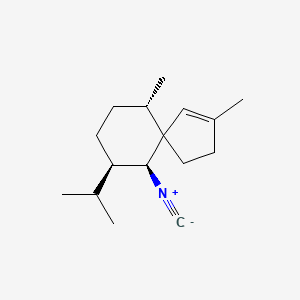
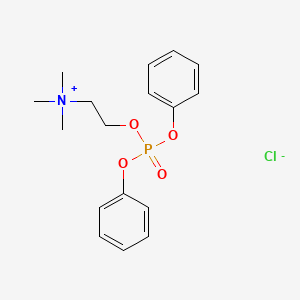
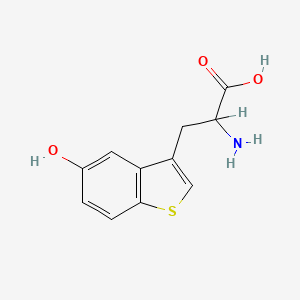
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
